molecular formula C15H20BrNO B5864645 2-bromo-N-cyclooctylbenzamide

2-bromo-N-cyclooctylbenzamide

Cat. No.: B5864645
M. Wt: 310.23 g/mol
InChI Key: UJTSBATWDNDUJP-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclooctylbenzamide is an organic compound with the molecular formula C15H20BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and an N-cyclooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cyclooctylbenzamide typically involves the bromination of benzamide followed by the introduction of the N-cyclooctyl group. One common method includes the following steps:

    Bromination of Benzamide: Benzamide is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the ortho position.

    Formation of N-cyclooctylbenzamide: The brominated benzamide is then reacted with cyclooctylamine under appropriate conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-cyclooctylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of solvents like dimethylformamide (DMF) or acetonitrile and may require heating.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction but may include hydroxylated or dehalogenated derivatives.

Scientific Research Applications

2-Bromo-N-cyclooctylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclooctylbenzamide involves its interaction with specific molecular targets. The bromine atom and the N-cyclooctyl group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    2-Bromo-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

    2-Bromo-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclooctyl group.

Uniqueness: 2-Bromo-N-cyclooctylbenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

2-bromo-N-cyclooctylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTSBATWDNDUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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